7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Heterocyclic Derivatives Research in the field of synthetic organic chemistry has led to the development of novel compounds with potential biological activities. For instance, the synthesis of new heterocyclic compounds such as benzodifuranyl derivatives, tetrahydro-imidazo[1,2-a]pyridines, and furochromone pyrimidine derivatives has been reported. These methodologies involve the reaction of different starting materials to yield compounds with potential anti-inflammatory, analgesic, and antimicrobial properties (A. Abu‐Hashem et al., 2020; M. Ismail et al., 2004).
Biological Activities and Potential Applications Compounds synthesized through these methodologies have been evaluated for various biological activities. For example, novel dicationic imidazo[1,2-a]pyridines and their derivatives demonstrated significant antiprotozoal activities, offering insights into their potential as therapeutic agents against protozoal infections (M. Ismail et al., 2004). Similarly, derivatives of visnagen and khellin furochromones have been assessed for their analgesic and anti-inflammatory properties, indicating their potential application in the treatment of pain and inflammation (A. Abu‐Hashem et al., 2011).
Chemical Structure and Characterization The synthesis and characterization of novel heterocyclic compounds are crucial for understanding their potential applications in scientific research. Techniques such as NMR, IR, and mass spectrometry are commonly used for structural elucidation, enabling researchers to explore the chemical properties and reactivities of these compounds (Merve Ergun et al., 2014).
Mechanism of Action
Target of Action
The primary target of STK979103 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It has been demonstrated that the overexpression of EGFR is observed in a variety of solid tumors .
Mode of Action
STK979103 interacts with EGFR, inhibiting its activity . This interaction results in the inhibition of the downstream signaling pathways that are activated by EGFR, leading to a decrease in tumor size, risk of recurrence, progression of tumor stage, and sensitivity to radiotherapy .
Biochemical Pathways
The interaction of STK979103 with EGFR affects several biochemical pathways. The inhibition of EGFR leads to a decrease in the activation of downstream signaling pathways that are involved in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of STK979103’s action are primarily related to its inhibitory effect on EGFR. By inhibiting EGFR, STK979103 can decrease the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-22-18-15(19(27)23(2)20(22)28)12-16(25(18)13-14-4-3-9-30-14)17(26)21-5-6-24-7-10-29-11-8-24/h3-4,9,12H,5-8,10-11,13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGAYLRGMBHNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCCN4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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